molecular formula C25H21N B11050784 1,1-Di(biphenyl-4-yl)methanamine

1,1-Di(biphenyl-4-yl)methanamine

Cat. No.: B11050784
M. Wt: 335.4 g/mol
InChI Key: DWEYCNLHXKOZFH-UHFFFAOYSA-N
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Description

1,1-Di(biphenyl-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two biphenyl groups attached to a central methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Di(biphenyl-4-yl)methanamine typically involves the reaction of biphenyl derivatives with suitable amine precursors. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with biphenyl-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Di(biphenyl-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

1,1-Di(biphenyl-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Di(biphenyl-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1-Di(biphenyl-4-yl)methanamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties

Properties

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

bis(4-phenylphenyl)methanamine

InChI

InChI=1S/C25H21N/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H,26H2

InChI Key

DWEYCNLHXKOZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

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